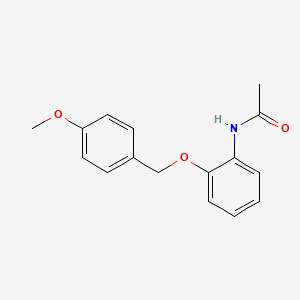
4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a pyrazole moiety, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular formula of “4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione” is C19H20N4O4, and its molecular weight is 368.393.Scientific Research Applications
Biological Activities
Pyrazolines and their derivatives, such as the compound , have been found to exhibit a range of biological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant properties . They have also shown potential as anticonvulsants .
Antioxidant Properties
These compounds have demonstrated antioxidant activity, which can be beneficial in combating oxidative stress . Oxidative stress is linked to various diseases, and antioxidants can help neutralize harmful free radicals .
Antitumor Activities
Some pyrazoline derivatives have shown promising antitumor activities . This suggests potential applications in cancer treatment .
Neurotoxic Potentials
Research has been conducted to investigate the neurotoxic potentials of pyrazoline derivatives . This includes studying their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain .
Anticancer Activity
A series of 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine derivatives have been synthesized and tested for their cytotoxic potential in HeLa and MCF-7 cells . One of the compounds showed promising activity with IC50 values of 8.0 and 8.5 µM towards MCF-7 and HeLa cells, respectively .
Inhibiting Human Aldo-keto Reductase 1C3
Docking studies revealed that one of the synthesized compounds had a favorable binding energy of -9.4 kcal/mol in inhibiting the human Aldo-keto reductase 1C3 . This enzyme plays a role in the metabolism of steroids, prostaglandins, and xenobiotics .
Future Directions
properties
IUPAC Name |
4-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17-12-27-13-18(25)23(17)15-5-9-21(10-6-15)19(26)14-3-1-4-16(11-14)22-8-2-7-20-22/h1-4,7-8,11,15H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKALIOGTYYVHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)

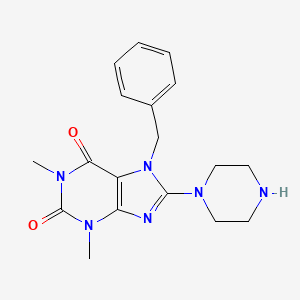

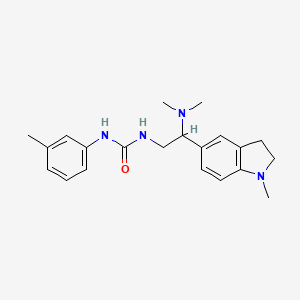
![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)
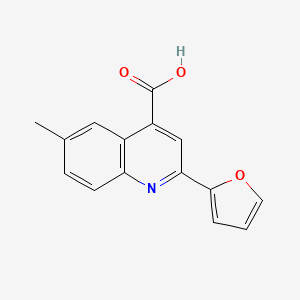
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)
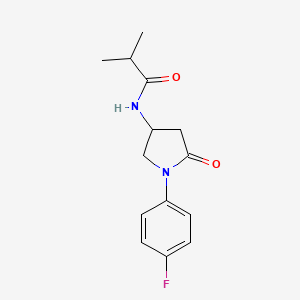

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)
![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2566475.png)
